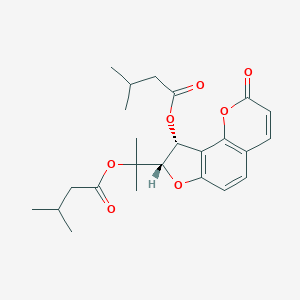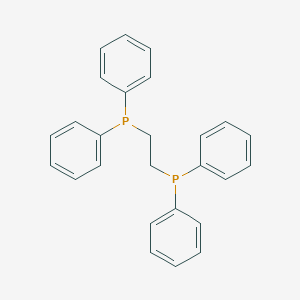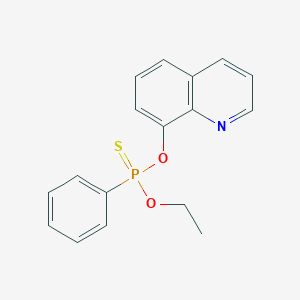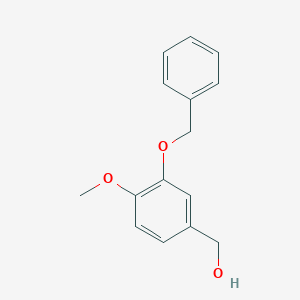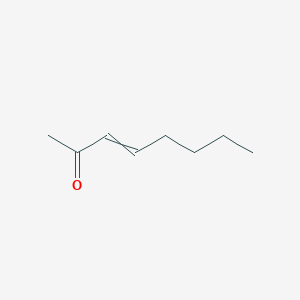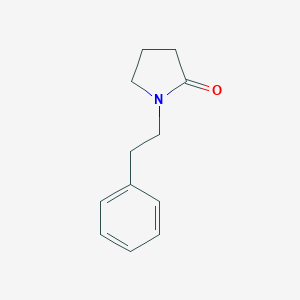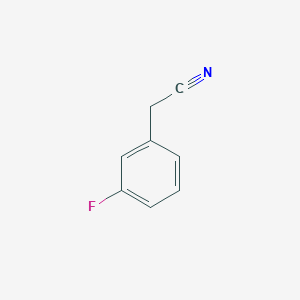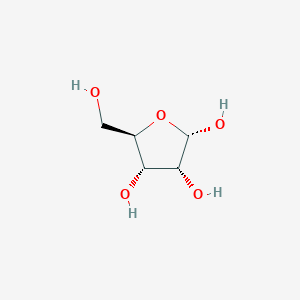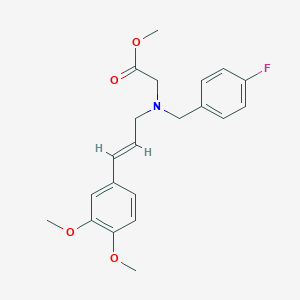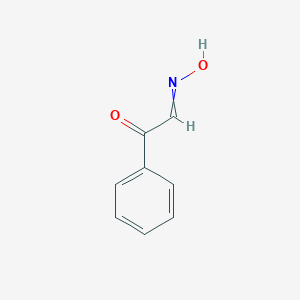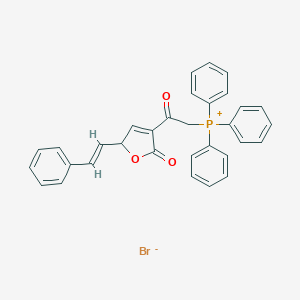![molecular formula C18H22N2O3 B154571 Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate CAS No. 153939-51-6](/img/structure/B154571.png)
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate involves the inhibition of various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
生化和生理效应
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. It has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, it has been shown to reduce the levels of proangiogenic factors and inhibit angiogenesis.
实验室实验的优点和局限性
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown to have low toxicity in vitro and in vivo. However, it has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, its mechanism of action is not fully understood, which can hinder its optimization for specific applications.
未来方向
There are several future directions for the research on Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate. One direction is the optimization of its synthesis method to achieve a higher yield and purity. Another direction is the elucidation of its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies are needed to investigate its potential use in combination therapy with other drugs. Finally, the development of novel analogs of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate can lead to the discovery of more potent and selective compounds.
科学研究应用
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, where it has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory activity, where it has shown to reduce the production of inflammatory cytokines. Additionally, it has been studied for its neuroprotective activity, where it has shown to protect neurons from oxidative stress and neurotoxicity.
属性
CAS 编号 |
153939-51-6 |
|---|---|
产品名称 |
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate |
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C18H22N2O3/c1-20(17-5-3-4-12-19-17)13-14-23-16-9-6-15(7-10-16)8-11-18(21)22-2/h3-7,9-10,12H,8,11,13-14H2,1-2H3 |
InChI 键 |
VVRUALUAVMKUJN-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
规范 SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
